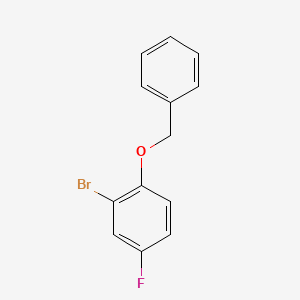

1-(Benzyloxy)-2-bromo-4-fluorobenzene

Description

Significance and Role of 1-(Benzyloxy)-2-bromo-4-fluorobenzene as a Key Synthetic Intermediate

The significance of this compound lies in the distinct reactivity of its three key functional components: the bromo, fluoro, and benzyloxy groups. This trifecta of functionalities makes it an archetypal example of a modern synthetic building block, a strategically designed molecule that facilitates the efficient construction of complex targets. sigmaaldrich.com

The bromine atom serves as a versatile reactive handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net This allows for the straightforward linkage of the fluorinated phenyl ring to other organic fragments. Furthermore, the bromine atom can be displaced through various nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups, including amines and thiols.

The fluorine atom is a critical feature, as the incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery. nih.gov Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's physicochemical and biological characteristics, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. youtube.com The presence of the fluorine atom on this intermediate allows for the synthesis of novel fluorinated compounds where this desirable element is retained in the final structure.

Finally, the benzyloxy group functions as a protected form of a hydroxyl (phenol) group. It is relatively stable under many reaction conditions, including those typically used for cross-coupling and nucleophilic substitution at the bromine site. This protecting group can be selectively removed later in a synthetic sequence to unveil the phenol (B47542), which can then be used for further functionalization. This capacity for staged or late-stage functionalization is a highly sought-after attribute in contemporary synthesis. smolecule.com

Historical Development of its Utilization in Organic Synthesis Methodologies

The utilization of this compound is a relatively recent development, deeply rooted in the broader history of organofluorine chemistry and the evolution of synthetic strategy. The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1862. nih.gov Early methods for creating carbon-fluorine bonds were often harsh and limited in scope. A significant breakthrough came with the development of the Balz-Schiemann reaction in 1927, which provided a more reliable method for preparing aryl fluorides. jst.go.jp

The industrial production and application of organofluorine compounds expanded dramatically after World War II, leading to the development of materials like Teflon and a variety of agrochemicals and pharmaceuticals. nih.govresearchgate.net However, the use of complex, polyfunctionalized building blocks was not yet commonplace. Synthetic chemistry of that era often relied on building molecules from simpler, less functionalized starting materials.

A paradigm shift occurred in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. These powerful methods transformed aryl halides from relatively inert compounds into versatile coupling partners. This development made brominated aromatics, like the bromo-substituent on this compound, exceptionally valuable in synthesis. researchgate.net The rise of medicinal chemistry and the recognition of fluorine's beneficial effects in drug candidates further fueled the demand for fluorinated building blocks. researchgate.net Consequently, the development and commercial availability of highly specialized intermediates like this compound are a reflection of the modern synthetic chemist's need for efficiency, precision, and the ability to rapidly access complex and diverse molecular structures.

Current Research Landscape and Emerging Applications of this compound

In the current research landscape, this compound is primarily employed as an intermediate in the synthesis of novel molecules for life sciences and materials science. Its applications are a direct result of its versatile chemical nature.

Organic Synthesis : The compound is a staple for constructing complex organic molecules. Researchers utilize its bromine atom for Suzuki-Miyaura cross-coupling reactions to create biaryl structures, which are common motifs in many biologically active compounds. It is also used in nucleophilic aromatic substitution reactions.

Medicinal Chemistry : A significant area of application is in the development of new pharmaceutical agents. The fluorinated benzyloxy-phenyl scaffold provided by this intermediate is a valuable component for drug candidates. For instance, derivatives of related benzyloxy structures have been synthesized and evaluated for their antimycobacterial activity. nih.gov The ability to introduce fluorine via this building block is particularly valuable, as fluorinated compounds are prominent in modern pharmaceuticals. nih.gov Research has also suggested that derivatives synthesized from this compound may possess anti-cancer properties.

Material Science : Due to the unique electronic properties imparted by its halogen substituents, this compound and its derivatives are explored as precursors for new materials. These may include specialized polymers and dyes where the electronic nature of the aromatic ring can be fine-tuned.

Contextualizing this compound within Contemporary Synthetic Chemistry

This compound is emblematic of several key trends in contemporary synthetic chemistry. The modern approach to synthesis increasingly favors a "building block" strategy, where complex, pre-functionalized intermediates are used to assemble target molecules rapidly and efficiently. sigmaaldrich.comhilarispublisher.com This is a departure from older, more linear synthetic routes that started from simple, unfunctionalized materials. This compound, with its three distinct and strategically placed functional groups, is a perfect example of such a building block, offering modularity and synthetic efficiency.

The compound's structure also directly addresses the high demand for fluorinated molecules in modern drug discovery. alfa-chemistry.com The strategic inclusion of fluorine can dramatically improve the pharmacological profile of a drug candidate. youtube.com Therefore, building blocks that contain fluorine in a stable and synthetically versatile context are of paramount importance to the pharmaceutical industry. researchgate.net

Furthermore, the presence of a protected hydroxyl group (the benzyloxy ether) aligns with the modern emphasis on late-stage functionalization. This strategy involves introducing key functional groups or making significant structural modifications as late as possible in a synthetic sequence. This approach is highly efficient for creating libraries of related compounds for biological screening, as a common advanced intermediate can be diversified into numerous final products. The ability to deprotect the benzyloxy group to reveal a phenol for subsequent reactions after the bromine has been utilized exemplifies this powerful synthetic concept.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 660842-05-7 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

Table 2: Synthetic Utility and Reactions

| Reaction Type | Reactive Site | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond | Palladium-catalyzed cross-coupling with boronic acids to form new C-C bonds. |

| Nucleophilic Substitution | C-Br bond | Replacement of the bromine atom with nucleophiles such as amines or thiols. |

| Deprotection | Benzyloxy group | Cleavage of the benzyl (B1604629) ether (e.g., by hydrogenolysis) to reveal a phenol group for further functionalization. smolecule.com |

| Oxidation | Benzyloxy group | The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under certain conditions. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAJVRIADCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616552 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660842-05-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 2 Bromo 4 Fluorobenzene

Established Synthetic Routes and Reaction Optimizations for 1-(Benzyloxy)-2-bromo-4-fluorobenzene

Two primary synthetic strategies have been established for the preparation of this compound: the benzylation of a phenol (B47542) precursor and the electrophilic bromination of a benzyloxy-substituted benzene (B151609) ring.

Route 1: Williamson Ether Synthesis of 2-Bromo-4-fluorophenol (B1268413)

This widely used method involves the nucleophilic substitution reaction between the phenoxide ion of 2-bromo-4-fluorophenol and a benzyl (B1604629) halide, typically benzyl bromide. organic-chemistry.org The reaction proceeds via an S(_N)2 mechanism. sci-hub.seyoutube.com

The general reaction is as follows: Deprotonation: 2-bromo-4-fluorophenol reacts with a base to form the corresponding sodium or potassium phenoxide. Substitution: The phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to displace the bromide ion and form the ether linkage. youtube.com

Optimization of this route focuses on several key parameters, including the choice of base, solvent, and temperature, to maximize yield and minimize side reactions. numberanalytics.comfrancis-press.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, though milder bases such as potassium carbonate (K₂CO₃) are commonly used for practicality and safety. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. numberanalytics.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimization Goal |

| Base | K₂CO₃ | NaH numberanalytics.com | KOtBu numberanalytics.com | Efficient deprotonation without promoting side reactions. |

| Solvent | DMF | DMSO numberanalytics.com | Acetonitrile | High solubility of reagents and enhanced nucleophilicity. |

| Alkylating Agent | Benzyl bromide | Benzyl chloride sci-hub.se | Benzyl tosylate | High reactivity at the benzylic position. |

| Temperature | 80°C | Room Temp. to 123°C sacredheart.edu | Varies | Balance reaction rate against thermal degradation. |

| Catalyst | None (common) | Phase-Transfer Catalyst francis-press.com | None | Accelerate reaction, especially in biphasic systems. |

Route 2: Electrophilic Aromatic Bromination of 1-(Benzyloxy)-4-fluorobenzene (B1273162)

An alternative approach is the direct bromination of 1-(benzyloxy)-4-fluorobenzene. The benzyloxy group is a powerful ortho-, para-directing group due to the resonance-donating effect of the ether oxygen. gla.ac.uk Therefore, electrophilic attack by a bromine species will be directed to the positions ortho and para to this group. Since the para position is occupied by the fluorine atom, bromination occurs at one of the ortho positions.

Key challenges in this route include controlling the regioselectivity to favor the desired 2-bromo isomer and preventing over-bromination. gla.ac.uknih.gov Optimization involves the careful selection of the brominating agent, catalyst, and reaction conditions. masterorganicchemistry.com

N-bromosuccinimide (NBS) is often a preferred brominating agent over liquid bromine (Br₂) for its solid nature, which makes it easier and safer to handle. nih.govmasterorganicchemistry.com The reaction can be performed in various solvents, including halogenated solvents like dichloromethane (B109758) or chloroform. While sometimes performed without a catalyst, Lewis acids like iron(III) bromide (FeBr₃) can be used to increase the electrophilicity of the bromine.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimization Goal |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Tribromoisocyanuric acid (TBCA) researchgate.net | Improved safety, handling, and selectivity. |

| Solvent | Dichloromethane | Acetonitrile nih.gov | Acetic Acid | Optimal solubility and reactivity; minimize side reactions. |

| Catalyst | Iron(III) bromide | Zeolites nih.gov | None | Enhance electrophilicity and control regioselectivity. |

| Temperature | Room Temperature | -10°C to 5°C google.com | Varies | Control reaction rate and prevent byproduct formation. |

Development of Novel Catalytic Approaches for the Preparation of this compound

While established methods are effective, research into novel catalytic systems aims to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, these approaches can be applied to either the etherification or the bromination step.

For the Williamson ether synthesis pathway, developments include the use of phase-transfer catalysts (PTCs) . francis-press.com Catalysts such as quaternary ammonium (B1175870) salts can facilitate the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the benzyl halide, enabling the reaction to proceed under milder, more efficient conditions with a wider range of solvents. francis-press.com

In more advanced research, palladium-catalyzed reactions represent a frontier for C-O bond formation. Decarboxylative etherification using aryl benzyl carbonates and a palladium catalyst is one such method that could be adapted for this synthesis. organic-chemistry.org Another cutting-edge approach involves the direct C-H activation of toluene (B28343) for the benzylation of carboxylic acids, a strategy that, if adapted for phenols, would offer a highly atom-economical route to benzyl ethers. labxing.com

For the bromination step, novel catalytic methods focus on enhancing regioselectivity and utilizing safer brominating agents. The use of zeolites as shape-selective catalysts can induce high para-selectivity in the electrophilic bromination of substituted benzenes. nih.gov While the target molecule requires ortho-bromination, the principle of using porous catalysts to control steric access to the aromatic ring is a key area of modern research.

Investigation of Green Chemistry Principles in the Synthesis of this compound

Applying the 12 Principles of Green Chemistry is essential for developing environmentally benign synthetic processes. sigmaaldrich.commsu.edu The synthesis of this compound can be made more sustainable by modifying the established routes.

Prevention of Waste : Optimizing reactions to achieve high yields and selectivity, as discussed in section 2.1, is the first step toward waste prevention. msu.edu

Atom Economy : The Williamson ether synthesis has good atom economy, but the bromination route often uses stoichiometric reagents. Catalytic bromination improves this aspect. sigmaaldrich.com

Less Hazardous Chemical Syntheses : This principle encourages replacing hazardous reagents. For instance, highly toxic liquid bromine can be substituted with NBS or generated in situ from safer salts like KBr or HBr using an oxidant. mdpi.comresearchgate.net A greener approach to bromination involves using aqueous hydrogen peroxide and hydrobromic acid, which generates only water as a byproduct. researchgate.net

Safer Solvents and Auxiliaries : Traditional solvents like DMF, DMSO, and dichloromethane are effective but pose health and environmental risks. Green chemistry encourages their replacement with safer alternatives such as bio-based solvents (e.g., Cyrene) or performing reactions in water or under solvent-free conditions. sigmaaldrich.comresearchgate.net

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.comsacredheart.edu

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. sigmaaldrich.comsemanticscholar.org This applies to using phase-transfer catalysts in etherification or developing catalytic C-H activation/bromination methods.

| Green Chemistry Principle | Application to Williamson Ether Synthesis | Application to Electrophilic Bromination |

| Safer Solvents | Replace DMF/DMSO with greener alternatives like anisole (B1667542) or Cyrene. | Replace dichloromethane with ethyl acetate (B1210297) or acetonitrile. nih.govresearchgate.net |

| Less Hazardous Reagents | Use of non-toxic bases and benzylating agents where possible. | Replace liquid Br₂ with NBS or in-situ generated bromine. mdpi.comresearchgate.net |

| Energy Efficiency | Employ microwave irradiation to reduce reaction times from hours to minutes. sacredheart.edu | Develop catalytic systems that operate at lower temperatures. |

| Catalysis | Utilize phase-transfer catalysts to improve efficiency under milder conditions. francis-press.com | Use recyclable solid acid catalysts like zeolites to replace corrosive Lewis acids. nih.gov |

Process Intensification and Scale-Up Strategies for this compound Production

Scaling up the synthesis of this compound from the laboratory bench to industrial production presents several challenges, including reaction heat management, handling of hazardous materials, and ensuring consistent product quality. Process intensification, particularly through the adoption of continuous flow chemistry, offers robust solutions to these challenges.

Traditional batch production for the electrophilic bromination route can be hazardous on a large scale. The reaction is often highly exothermic, risking thermal runaway, and the use of liquid bromine requires specialized handling infrastructure. mdpi.comresearchgate.net

Continuous Flow Synthesis offers a safer and more efficient alternative. In a flow reactor, small volumes of reagents are continuously mixed and reacted in a tube or channel reactor. mdpi.comacs.org This technology provides significant advantages:

Enhanced Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. For bromination, bromine can be generated in situ and immediately consumed, avoiding the storage and transport of large quantities of this toxic reagent. mdpi.comresearchgate.net

Superior Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of reaction heat, preventing hot spots and thermal runaway. researchgate.net

Precise Control and Reproducibility : Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields, better selectivity, and more consistent product quality. researchgate.net

Facilitated Scale-Up : Increasing production capacity, a process known as "scaling out," can be achieved by simply running the flow reactor for a longer duration or by operating multiple reactors in parallel. acs.org This avoids the complex and often unpredictable challenges of scaling up batch reactors.

Both the Williamson ether synthesis and electrophilic bromination steps are amenable to continuous flow processing. Flow protocols for bromination of aromatic compounds have been successfully developed, demonstrating high efficiency and safety. mdpi.comacs.orgsemanticscholar.org Similarly, flow systems can improve mixing and heat transfer in the often heterogeneous Williamson ether synthesis, leading to faster and more consistent reactions. researchgate.net

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 2 Bromo 4 Fluorobenzene

Electrophilic Aromatic Substitution Reactions on the Fluorobenzene (B45895) Moiety of 1-(Benzyloxy)-2-bromo-4-fluorobenzene

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the benzene (B151609) ring. The directing effects of the existing substituents—benzyloxy, bromo, and fluoro—govern the regioselectivity of these reactions. leah4sci.comxmu.edu.cn The benzyloxy group is a strongly activating ortho-, para-director, while the halogen atoms (bromine and fluorine) are deactivating yet also ortho-, para-directing. leah4sci.comresearchgate.net

In the case of this compound, the powerful activating and directing effect of the benzyloxy group at position 1 is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the benzyloxy group. The position para to the benzyloxy group is already occupied by the fluorine atom. The two ortho positions are C2 and C6. The C2 position is blocked by the bromine atom, leaving the C6 position as the most likely site for substitution. However, steric hindrance from the adjacent bulky benzyloxy group might influence the reaction rate. The position C5 is ortho to the fluorine and meta to the benzyloxy group, making it another potential, though less favored, site for substitution.

Common EAS reactions include nitration and halogenation. lumenlearning.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely yield 1-(benzyloxy)-2-bromo-4-fluoro-6-nitrobenzene. google.com Similarly, bromination using bromine in the presence of a Lewis acid catalyst would be expected to introduce a second bromine atom at the C6 position.

Nucleophilic Displacement Reactions Involving the Bromine Atom in this compound

The bromine atom attached to the fluorobenzene ring can be displaced by various nucleophiles, although such reactions on aryl halides typically require harsh conditions or metal catalysis. The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly if the nucleophilic attack occurs at the carbon bearing the bromine. Reactions with strong nucleophiles like amines or thiols can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively.

Benzyloxy Group Transformations and Selective Cleavage Reactions of this compound

The benzyloxy group serves as a protecting group for the phenol (B47542) functionality and can be selectively removed under various conditions. A common method for debenzylation is catalytic hydrogenation. This reaction typically involves hydrogen gas and a palladium on carbon (Pd/C) catalyst. researchgate.net The process is generally efficient and yields the corresponding phenol, 2-bromo-4-fluorophenol (B1268413), and toluene (B28343) as a byproduct. organic-chemistry.org This transformation is valuable for unmasking the phenol group for further functionalization.

| Reaction | Reagents and Conditions | Product |

| Debenzylation | H₂, Pd/C | 2-Bromo-4-fluorophenol |

This table is based on common debenzylation methods and may not reflect specific experimental data for this exact compound.

Metal-Catalyzed Cross-Coupling Reactions of this compound (e.g., Suzuki, Sonogashira, Negishi)

The carbon-bromine bond in this compound is an excellent handle for participating in various metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. ugr.esrsc.org Reacting this compound with an arylboronic acid, for example, would yield a benzyloxy-substituted fluorobiphenyl derivative. mdpi.comresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net The coupling of this compound with an alkyne would result in the formation of an alkynyl-substituted benzyloxy fluorobenzene. The site-selectivity of such reactions can be influenced by both electronic and steric factors. epa.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is also applicable for creating new carbon-carbon bonds using this compound as the electrophilic partner.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne derivative |

| Negishi | Organozinc reagent | Ni or Pd catalyst | Biaryl or Alkyl-aryl derivative |

This table outlines the general components and outcomes for these cross-coupling reactions.

Oxidative and Reductive Transformations of this compound

The benzyloxy group can be susceptible to oxidation, potentially forming aldehydes or carboxylic acids under strong oxidizing conditions. However, the aromatic rings are generally stable to oxidation unless subjected to harsh reagents.

Reductive processes can also be employed. As mentioned earlier, catalytic hydrogenation can cleave the benzyloxy group. Depending on the reaction conditions, it is also possible to achieve hydrodebromination, where the bromine atom is replaced by a hydrogen atom.

Functional Group Interconversions and Derivatization Strategies of this compound

The versatile substitution pattern of this compound allows for numerous derivatization strategies. The bromine atom can be converted into other functional groups. For instance, lithium-halogen exchange using an organolithium reagent like n-butyllithium would generate an aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents, such as carboxyl groups (by reaction with CO₂), or alkyl/aryl groups (by reaction with corresponding halides).

The phenol, obtained after debenzylation, can be derivatized through etherification or esterification reactions. Furthermore, the products from the cross-coupling reactions can undergo further transformations, making this compound a key starting material for the synthesis of complex, polyfunctional aromatic compounds.

Applications of 1 Benzyloxy 2 Bromo 4 Fluorobenzene in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery (e.g., SGLT2 inhibitors)

While specific literature explicitly detailing the use of 1-(benzyloxy)-2-bromo-4-fluorobenzene as a direct precursor in the synthesis of marketed SGLT2 inhibitors like Empagliflozin or Dapagliflozin is limited, its structure contains the key functionalities often employed in the construction of this class of drugs. The general synthesis of C-aryl glucoside SGLT2 inhibitors often involves the coupling of a protected glucose derivative with an aryllithium or aryl Grignard reagent. These arylmetallic species are typically generated from corresponding aryl bromides.

The structure of this compound offers several strategic advantages for such syntheses. The bromine atom can be converted into an organometallic reagent through a metal-halogen exchange, which can then be used to form the crucial carbon-carbon bond with the sugar moiety. The benzyloxy group serves as a protected phenol (B47542), which can be deprotected in a later step to reveal a hydroxyl group, a common feature in the final drug structures. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule. Therefore, this compound represents a plausible, though not widely documented, starting material for the synthesis of novel SGLT2 inhibitors and other pharmaceutical compounds.

Building Block for Agrochemicals and Other Bioactive Compounds

Fluorinated and brominated aromatic compounds are of significant interest in the agrochemical industry. The inclusion of fluorine atoms can alter the biological activity, bioavailability, and metabolic stability of a molecule. Similarly, the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions. For instance, the related compound 1-bromo-4-fluorobenzene (B142099) is known to be an intermediate in the synthesis of pesticides like Flusilazole. wikipedia.org

Utilization in the Synthesis of Advanced Materials and Polymer Architectures

The synthesis of advanced materials and polymers often relies on building blocks with specific electronic and physical properties. Aromatic compounds containing halogens are frequently used as monomers or precursors in the synthesis of conjugated polymers and other functional materials. The bromine atom on this compound can participate in various polymerization reactions, such as Suzuki or Stille polycondensation, which are powerful methods for creating conjugated polymer chains.

The presence of the fluorine atom and the benzyloxy group can be used to fine-tune the properties of the resulting polymer. The fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bulky benzyloxy group can influence the polymer's solubility and morphology in the solid state. Although there is no specific research detailing the polymerization of this compound, its structure suggests it could be a valuable monomer for creating novel polymers with tailored optoelectronic properties.

Role of this compound in Natural Product Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry. Many natural products, particularly those from marine sources, contain halogenated aromatic rings. nih.gov The synthesis of these complex molecules often requires the use of pre-functionalized aromatic building blocks.

This compound could serve as a key fragment in the convergent synthesis of certain natural products. The bromine atom allows for its incorporation into a larger molecule via cross-coupling reactions. The benzyloxy group acts as a stable protecting group for a phenolic hydroxyl, which is a common functional group in natural products. This protecting group can be removed under specific conditions, such as hydrogenolysis, late in the synthetic sequence. While no published total syntheses explicitly report the use of this specific compound, its utility as a versatile, multi-functionalized aromatic building block in the strategic assembly of complex natural products is plausible.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening Efforts

Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly generating large libraries of related compounds for high-throughput screening. The design of these libraries often revolves around a central scaffold that can be functionalized at multiple points. This compound is well-suited to serve as such a scaffold.

The bromine atom is the primary site for diversification, allowing for a wide range of substituents to be introduced via palladium-catalyzed cross-coupling reactions. This would allow for the generation of a library of compounds with a common core but varying peripheral groups. Furthermore, the benzyloxy group could be deprotected to reveal a phenol, providing a second site for diversification through ether or ester formation. The fluorine atom would remain as a constant feature, potentially imparting favorable properties across the library. This systematic variation of the molecular structure allows for the exploration of structure-activity relationships (SAR) in a time-efficient manner. While specific library syntheses using this scaffold are not documented, its chemical nature makes it an ideal candidate for such applications in the search for new bioactive molecules. chemrxiv.orgresearchgate.net

Compound Data

Interactive Table of Physicochemical Properties for this compound

| Property | Value |

|---|---|

| CAS Number | 660842-05-7 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| IUPAC Name | this compound |

Note: Experimental physical properties like melting and boiling points are not consistently reported in publicly available databases for this specific isomer.

Mechanistic Investigations and Reaction Pathway Elucidation Involving 1 Benzyloxy 2 Bromo 4 Fluorobenzene

Kinetic and Thermodynamic Studies of Reactions Utilizing 1-(Benzyloxy)-2-bromo-4-fluorobenzene

The rate of a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, involving this compound would be influenced by several factors:

Nature of the Catalyst: The choice of palladium precursor and, crucially, the ancillary ligand, will have a profound effect on the reaction kinetics. Electron-rich, bulky phosphine (B1218219) ligands, for example, are known to accelerate the rate-determining oxidative addition step.

Reaction Temperature: As with most chemical reactions, an increase in temperature will generally increase the reaction rate, in accordance with the Arrhenius equation.

Concentration of Reactants: The reaction rate will also depend on the concentration of the aryl bromide, the coupling partner (e.g., a boronic acid), and the catalyst.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Catalyst/Ligand | High (affects activation energy of key steps) | Low (does not change overall ΔG) |

| Temperature | High (increases rate constant) | Moderate (affects Keq via ΔG = -RTlnKeq) |

| Concentration | High (direct relationship in rate law) | High (shifts equilibrium based on Le Chatelier's principle) |

| Solvent | Moderate (can stabilize/destabilize intermediates) | Moderate (can affect relative energies of reactants/products) |

Transition State Analysis and Proposed Reaction Mechanisms for this compound Transformations

The most probable reaction pathways for this compound involve the C-Br bond, which is the most labile site for transformations like cross-coupling, lithiation, and other organometallic reactions.

Proposed Mechanism: Suzuki-Miyaura Coupling

A plausible and widely applicable reaction for this compound is the Suzuki-Miyaura cross-coupling. The catalytic cycle, shown below, involves several key steps, each with a corresponding transition state:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step. The transition state would involve the palladium center interacting with the carbon and bromine atoms simultaneously. The benzyloxy and fluoro substituents will electronically influence the electron density at the reaction center, thereby affecting the energy of this transition state.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step involves a transition state where both the palladium and boron are coordinated to the transferring aryl group.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. This step proceeds through a three-center transition state.

Table 2: Key Steps and Intermediates in a Proposed Suzuki-Miyaura Coupling

| Step | Reactants | Intermediate/Product | Description |

| Oxidative Addition | This compound + Pd(0)L_n | Aryl-Pd(II)-Br Complex | Insertion of palladium into the C-Br bond. |

| Transmetalation | Aryl-Pd(II)-Br Complex + Organoboron Reagent | Diaryl-Pd(II) Complex | Exchange of the bromide for the organic group from the boron reagent. |

| Reductive Elimination | Diaryl-Pd(II) Complex | Coupled Product + Pd(0)L_n | Formation of the new C-C bond and regeneration of the catalyst. |

Elucidation of Catalyst Roles and Reaction Intermediates in this compound Chemistry

The catalyst is central to the transformations of this compound, enabling reactions that would otherwise be kinetically or thermodynamically unfavorable.

Role of the Catalyst:

Electron-donating ligands increase the electron density on the palladium, which generally accelerates the oxidative addition step.

Bulky ligands can promote reductive elimination and may also be used to control regioselectivity in certain cases.

Reaction Intermediates:

The primary reaction intermediates in a palladium-catalyzed cross-coupling reaction involving this compound are organopalladium species. These are typically square planar Pd(II) complexes. For example, after oxidative addition, an intermediate of the type [Pd(Ar)(Br)L2] would be formed, where Ar is the 1-(benzyloxy)-4-fluoro-2-phenyl group and L is the ligand.

Another potential reaction pathway, particularly under strongly basic conditions or with organolithium reagents, is the formation of a benzyne (B1209423) intermediate . This would occur through proton abstraction ortho to the bromine, followed by elimination of LiBr. The resulting highly reactive benzyne could then be trapped by a suitable nucleophile or diene. The presence of the fluorine atom adjacent to one of the potential benzyne carbons would significantly influence the regioselectivity of any subsequent addition reaction.

Computational Chemistry and Theoretical Studies of 1 Benzyloxy 2 Bromo 4 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1-(Benzyloxy)-2-bromo-4-fluorobenzene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of organic molecules. For this compound, these calculations can provide insights into the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The electronic nature of the benzene (B151609) ring in this molecule is influenced by the interplay of its three substituents: the electron-donating benzyloxy group (-OCH₂C₆H₅) and the electron-withdrawing halogen atoms, bromine and fluorine. The benzyloxy group, through resonance, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine and bromine atoms withdraw electron density via the inductive effect due to their high electronegativity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Method of Prediction |

|---|---|---|

| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative F and Br atoms and the polar C-O bond. | DFT Calculations (e.g., B3LYP/6-311++G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) would be localized around the F, O, and to a lesser extent, Br atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be associated with the hydrogen atoms. | DFT Calculations |

| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) would likely be delocalized over the electron-rich benzene ring and the benzyloxy group. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the halogens. | DFT Calculations |

| HOMO-LUMO Energy Gap | A moderate energy gap is anticipated, influencing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. | DFT Calculations |

The reactivity of this compound can be further elucidated using conceptual DFT-based reactivity descriptors.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. A higher value suggests greater stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |

These calculations would likely reveal that the sites for electrophilic attack are directed by the activating benzyloxy group to the positions ortho and para to it, while nucleophilic attack would be more likely at the carbon atoms bearing the bromine and fluorine atoms.

Molecular Modeling of Reaction Pathways and Energy Profiles for this compound

Molecular modeling techniques can be employed to simulate the pathways of chemical reactions involving this compound and to calculate the associated energy changes. This is crucial for understanding reaction mechanisms and predicting the feasibility and outcomes of synthetic routes.

A common reaction for this type of compound is nucleophilic aromatic substitution, where the bromine atom, being a good leaving group, is displaced by a nucleophile. Theoretical modeling can map the potential energy surface for such a reaction, identifying the transition state and calculating the activation energy.

Table 3: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction

| Reaction Coordinate | Event | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants (this compound + Nucleophile) | 0 |

| 1 | Transition State (Formation of Meisenheimer-like complex) | ΔE‡ (Activation Energy) |

| 2 | Intermediate (Meisenheimer-like complex) | ΔEint |

| 3 | Transition State (Loss of bromide) | ΔE‡' |

Another significant area for molecular modeling is the investigation of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, where the carbon-bromine bond is a key reactive site. Computational studies can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and in predicting the influence of the benzyloxy and fluoro substituents on the reaction efficiency.

Structure-Reactivity Relationship Predictions for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While no specific QSAR studies on this compound derivatives are readily available, the principles of this methodology can be applied to predict the effects of structural modifications.

By systematically varying the substituents on the benzyloxy or the phenyl rings, a library of virtual derivatives can be created. For each derivative, a set of molecular descriptors can be calculated using computational chemistry software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Studies of Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Reactivity in chemical reactions, binding affinity to biological targets. |

| Steric | Molar refractivity (MR), van der Waals volume | Access of reactants to the reactive sites, fit within an enzyme's active site. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Membrane permeability, solubility, and bioavailability. |

A statistical model, such as multiple linear regression or machine learning algorithms, can then be built to relate these descriptors to a specific activity or property. For instance, if these compounds are being investigated as potential enzyme inhibitors, a QSAR model could predict the inhibitory potency based on the calculated descriptors. Such models can guide the synthesis of new derivatives with enhanced desired properties, thereby accelerating the drug discovery or materials science research process.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization in Synthetic Research

In-situ Spectroscopic Techniques (e.g., FT-IR, NMR) for Real-Time Reaction Progress Monitoring of 1-(Benzyloxy)-2-bromo-4-fluorobenzene Transformations

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopic techniques are particularly powerful tools for this purpose, as they allow for the continuous analysis of a reaction mixture without the need for sampling.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a widely used technique for in-situ reaction monitoring. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the infrared spectrum can be continuously recorded. For transformations involving this compound, FT-IR can be used to track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the C-Br stretching frequency would diminish over time, while new bands corresponding to the newly formed bond would emerge. The benzyloxy and fluoro- substituents also have characteristic IR absorptions that can be monitored for any changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly with the use of flow-NMR setups, offers another powerful method for real-time analysis. While not as commonly used for in-situ monitoring as FT-IR due to instrumental constraints, it provides more detailed structural information. For example, in a Grignard reaction involving the bromine atom of this compound, ¹H and ¹⁹F NMR spectroscopy could be used to monitor the consumption of the starting material and the formation of the organometallic intermediate and the final product. Changes in the chemical shifts and coupling constants of the aromatic protons and the fluorine atom would provide a detailed picture of the reaction progress.

A hypothetical dataset for monitoring a substitution reaction of this compound using in-situ FT-IR is presented below.

Table 1: Hypothetical In-situ FT-IR Data for a Substitution Reaction

| Reaction Time (minutes) | Intensity of C-Br Stretch (arbitrary units) | Intensity of Product-Specific Band (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 15 | 0.75 | 0.25 |

| 30 | 0.50 | 0.50 |

| 60 | 0.25 | 0.75 |

| 120 | 0.05 | 0.95 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis in this compound Synthesis

Following the completion of a synthesis, it is crucial to assess the purity of the product and identify any byproducts that may have formed. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound and many of its derivatives are amenable to GC analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification. GC-MS is highly effective for determining the purity of the synthesized this compound and for identifying any volatile impurities or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for the analysis of less volatile, thermally labile, or more polar compounds. In the context of this compound synthesis, LC-MS can be used to analyze reaction mixtures containing non-volatile starting materials, reagents, or products. The liquid chromatograph separates the components of the mixture based on their affinity for the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer for detection and identification. This technique is invaluable for analyzing complex reaction mixtures and for the purification of the desired product.

A typical output from a purity assessment of a synthesized batch of this compound using GC-MS might look as follows:

Table 2: Example GC-MS Data for Purity Assessment

| Retention Time (min) | Compound Identity | Peak Area (%) |

|---|---|---|

| 12.5 | This compound | 98.5 |

| 10.2 | Unreacted Starting Material | 0.8 |

| 13.1 | Isomeric Byproduct | 0.5 |

| 9.5 | Solvent Residue | 0.2 |

Advanced NMR Spectroscopy for Detailed Structural Elucidation of Novel Compounds Derived from this compound

When novel compounds are synthesized from this compound, their exact chemical structures must be unambiguously determined. Advanced NMR spectroscopy techniques are the cornerstone of molecular structure elucidation in solution.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, two-dimensional (2D) NMR experiments are often necessary to piece together the complete molecular structure.

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons in the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectra correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.

For a novel derivative of this compound, these advanced NMR techniques would be employed to confirm the connectivity of the atoms and the regiochemistry of any new substituents on the aromatic ring.

Table 3: Key NMR Correlations for a Hypothetical Derivative

| NMR Experiment | Observed Correlation | Structural Implication |

|---|---|---|

| COSY | Aromatic proton at 7.2 ppm correlates with proton at 6.9 ppm | Protons are on adjacent carbons in the fluorinated ring. |

| HSQC | Proton at 5.1 ppm correlates with carbon at 70 ppm | Confirms the benzylic CH₂ group. |

| HMBC | Proton of a new substituent correlates with the carbon at the 2-position of the aromatic ring | Confirms the position of the new substituent. |

| NOESY | Protons of the benzyl (B1604629) group show proximity to a specific aromatic proton | Provides information on the preferred conformation of the molecule. |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives of this compound

For novel compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the electron density of the molecule, from which the precise positions of all atoms can be determined.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| R-factor | 0.035 |

Future Directions and Emerging Research Avenues for 1 Benzyloxy 2 Bromo 4 Fluorobenzene

Exploration of Sustainable Synthetic Routes and Catalytic Systems for 1-(Benzyloxy)-2-bromo-4-fluorobenzene

The traditional synthesis of this compound often involves multi-step processes that may utilize hazardous reagents and solvents. A significant future direction lies in the development of more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry.

Research in this area will likely focus on two key transformations: the etherification of 2-bromo-4-fluorophenol (B1268413) and the bromination of 1-(benzyloxy)-4-fluorobenzene (B1273162). For the etherification step, advancements beyond the classical Williamson ether synthesis are being explored. This includes the use of phase-transfer catalysis, which can enhance reaction rates and allow for the use of milder conditions and less hazardous solvent systems. acs.orgbiomedres.us Palladium-catalyzed benzylation of phenols under neutral conditions using benzylating agents like benzyl (B1604629) methyl carbonates presents another promising green alternative, avoiding the need for strong bases and producing volatile byproducts. organic-chemistry.org

For the bromination step, future research will aim to replace hazardous elemental bromine with safer and more sustainable brominating agents. cambridgescholars.com Eco-friendly bromination systems, such as the use of sodium bromide (NaBr) in conjunction with an oxidant like sodium perborate (B1237305) (SPB) or a bromide-bromate couple in aqueous media, are gaining traction. digitellinc.comresearchgate.net These methods often proceed under milder conditions and reduce the formation of toxic waste streams. The use of heterogeneous catalysts, like graphene oxide, for the oxidative halogenation of aromatic compounds also offers the advantages of easy recovery and reusability, contributing to a more sustainable process. rsc.org

Table 1: Potential Sustainable Synthetic Approaches

| Transformation | Conventional Method | Sustainable Alternative | Key Advantages |

|---|---|---|---|

| Etherification | Williamson Synthesis (strong base, organic solvent) | Palladium-Catalyzed Benzylation (neutral conditions) | Avoids strong bases, cleaner reaction profile. organic-chemistry.org |

| Phase-Transfer Catalysis | Milder conditions, reduced solvent use. acs.orgbiomedres.us | ||

| Bromination | Elemental Bromine (Br₂) | NaBr / Sodium Perborate (SPB) | Uses stable, inexpensive solids, avoids hazardous Br₂. digitellinc.com |

| Bromide-Bromate Couple in Water | Environmentally benign aqueous medium. researchgate.net | ||

| Graphene Oxide / KBr / Oxone | Metal-free, recyclable catalyst, mild conditions. rsc.org |

Integration of Flow Chemistry and Automated Synthesis Platforms in this compound Research

The integration of continuous flow chemistry and automated synthesis platforms represents a significant technological advancement for the study and application of this compound. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput experimentation. researchgate.netnih.gov

Halogenation reactions, which are often highly exothermic and rapid, are particularly well-suited for flow chemistry. semanticscholar.orgrsc.orgsoftecks.inrsc.org Performing the bromination of 1-(benzyloxy)-4-fluorobenzene in a continuous flow reactor would allow for precise control of temperature and reaction time, potentially leading to higher selectivity and yields while minimizing the risks associated with handling hazardous reagents like bromine. softecks.in Similarly, O-alkylation reactions have been successfully performed under biphasic liquid/liquid conditions in flow systems, suggesting that the synthesis of this compound could be made more efficient and scalable using this technology. akjournals.com

Automated synthesis platforms can accelerate the optimization of reaction conditions for the synthesis of this compound and its derivatives. nih.govxtalpi.com These systems can rapidly screen various catalysts, ligands, solvents, and temperature profiles, significantly reducing the time required for methods development. researchgate.net Furthermore, by integrating synthesis with purification and analysis, these platforms can facilitate the rapid generation of compound libraries based on the this compound scaffold for screening in drug discovery and materials science. nih.gov

Table 2: Advantages of Integrating Modern Technologies

| Technology | Application in this compound Research | Potential Benefits |

|---|---|---|

| Flow Chemistry | Synthesis via bromination or etherification. | Enhanced safety with hazardous reagents, precise temperature and mixing control, improved yield and selectivity, ease of scalability. semanticscholar.orgrsc.org |

| Automated Synthesis | Optimization of synthetic routes and derivatization. | High-throughput screening of reaction conditions, rapid library generation, integration of synthesis, purification, and analysis. researchgate.netnih.govnih.gov |

Expanding the Scope of this compound in Novel Chemical Scaffold Design

This compound is a trifunctionalized building block with significant potential for the construction of novel and complex chemical scaffolds. The presence of the bromine atom, the fluorine atom, and the benzyloxy group (a protected phenol) provides multiple handles for selective chemical modification. Fluorinated building blocks, in particular, are of high interest in drug discovery due to the often-beneficial effects of fluorine on metabolic stability and binding affinity. nih.govnih.govresearchgate.net

The bromine atom is particularly useful for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl substituents. smolecule.comnih.gov The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a new site for functionalization. The fluorine atom can influence the electronic properties of the molecule and can be a site for further reactions, although C-F bond activation is typically more challenging.

The strategic combination of these functionalities makes this compound an attractive starting material for the synthesis of diverse compound libraries. csmres.co.uk For example, it can be used to synthesize poly-substituted benzene (B151609) derivatives, biaryl compounds, and precursors to various heterocyclic systems which are prevalent in medicinal chemistry. youtube.com

Investigations into New Reactivity Modes and Selective Transformations of this compound

Future research will likely delve into uncovering new reactivity modes and achieving highly selective transformations of this compound. The interplay between the three different substituents on the aromatic ring offers opportunities for chemoselective reactions.

A key area of investigation will be the selective functionalization of the C-Br bond in the presence of the C-F bond. Palladium-catalyzed cross-coupling reactions are known to be highly selective for C-Br over C-F bonds, allowing for precise modification at the 2-position. nih.gov This selectivity enables the synthesis of complex molecules where the fluorine atom remains as a key structural or functional element. The development of new catalytic systems could further enhance this selectivity.

Another avenue of exploration is directed ortho-metalation. While the position ortho to the benzyloxy group is already substituted with bromine, it is conceivable that after transformation of the bromine via a coupling reaction, the benzyloxy group could direct metalation to the now vacant C2 position, enabling the introduction of a new substituent. researchgate.netnih.govnih.gov Furthermore, exploring the reactivity of the C-F bond, perhaps through silyl-radical-relay pathways or other novel activation methods, could open up new avenues for functionalization. rsc.org

The relative positions of the substituents also influence the regioselectivity of further electrophilic aromatic substitution reactions. The benzyloxy group is an ortho, para-director, while the halogens are deactivating but also ortho, para-directing. libretexts.org Understanding how this combination of directing effects influences the outcome of reactions like nitration or acylation will be crucial for the controlled synthesis of more complex derivatives.

Table 3: Potential Selective Transformations

| Reaction Type | Reactive Site | Potential Reagents/Catalysts | Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Pd catalyst, boronic acids/esters | Formation of C-C bonds, synthesis of biaryls. nih.govrsc.org |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, amines | Formation of C-N bonds. |

| Sonogashira Coupling | C-Br | Pd/Cu catalyst, terminal alkynes | Formation of C-C triple bonds. |

| Debenzylation | O-Benzyl | H₂, Pd/C or other reducing agents | Unveiling of a phenolic hydroxyl group for further functionalization. |

| Directed ortho-Metalation | C-H (after modifying C-Br) | Strong base (e.g., organolithium) | Introduction of a new substituent ortho to the benzyloxy group. nih.gov |

| C-F Activation | C-F | Silylboronate-mediated radical relay | Potential for novel cross-coupling reactions at the fluorine position. rsc.org |

Q & A

Basic: What are the recommended synthetic routes for 1-(Benzyloxy)-2-bromo-4-fluorobenzene?

Methodological Answer:

The synthesis typically involves halogenation and protection/deprotection strategies. A validated approach includes:

Bromination of fluorophenol derivatives : Start with 4-fluorophenol, introduce bromine at the ortho position using electrophilic bromination (e.g., Br₂/FeBr₃).

Benzyloxy protection : Protect the hydroxyl group with benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) to yield the benzyloxy-substituted intermediate.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

This method mirrors procedures for analogous bromo-aryl ethers, where nitro groups are introduced via nitration and subsequently functionalized .

Advanced: How can Pd-catalyzed cross-coupling reactions be optimized for this compound?

Methodological Answer:

Key considerations for Suzuki-Miyaura or Negishi couplings:

- Catalyst system : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands (e.g., SPhos) to enhance reactivity with sterically hindered substrates.

- Boronic acid partners : Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) improve coupling efficiency due to reduced steric hindrance from the benzyloxy group.

- Solvent and temperature : DMF or toluene at 80–100°C facilitates aryl bromide activation.

- Monitoring : Track reaction progress via TLC or LCMS (e.g., m/z 307.2 [M+H]+ for intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.